molecular formula C7H7N3O2 B14389575 7-Methylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione CAS No. 89355-76-0

7-Methylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione

Cat. No.: B14389575
CAS No.: 89355-76-0
M. Wt: 165.15 g/mol
InChI Key: BPIRRKAIRQPSEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione typically involves the reaction of aminoazoles with condensation products of β-diketones, β-ketoesters, or α-cyano ketones with orthoesters or dimethylformamide dimethyl acetal (DMFDMA) . This method allows for the formation of the pyrazolo[1,5-a]pyrimidine core through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-Methylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

7-Methylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione involves its interaction with specific molecular targets such as kinases. By inhibiting these enzymes, the compound can interfere with cell cycle progression and induce apoptosis in cancer cells . The exact pathways and molecular interactions depend on the specific biological context and the type of kinase being targeted.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar biological activities.

    7-Substituted 2-methylpyrazolo[1,5-a]pyrimidines:

Uniqueness

7-Methylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as a kinase inhibitor and its fluorescent characteristics make it a versatile compound for various research applications .

Properties

CAS No.

89355-76-0

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

7-methyl-1,4-dihydropyrazolo[1,5-a]pyrimidine-2,5-dione

InChI

InChI=1S/C7H7N3O2/c1-4-2-6(11)8-5-3-7(12)9-10(4)5/h2-3H,1H3,(H,8,11)(H,9,12)

InChI Key

BPIRRKAIRQPSEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=CC(=O)NN12

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.